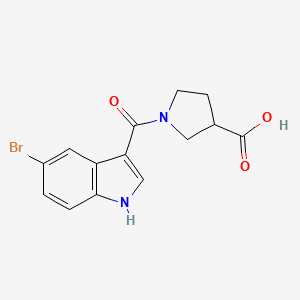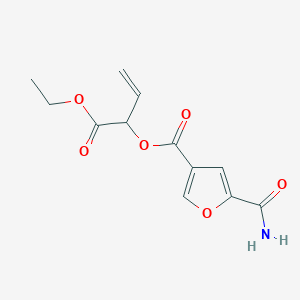![molecular formula C21H26N4O B7430034 (2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol](/img/structure/B7430034.png)
(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a chiral molecule that has a specific stereochemistry, which is essential for its biological activity. It has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Wirkmechanismus
The mechanism of action of ((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol is not fully understood. However, it is believed to act through the inhibition of specific enzymes or receptors involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol in lab experiments is its specificity for certain enzymes or receptors. This allows for more targeted and precise experiments. However, one limitation is the cost and difficulty of synthesizing this compound, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of ((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol. One direction is the exploration of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more efficient and cost-effective methods for synthesizing this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of ((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol has been achieved using various methods. One of the most commonly used methods involves the reaction of (S)-4-benzyl-2-oxazolidinone with (S)-3-phenylserine in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 1H-pyrazole-5-carboxaldehyde to yield the final product. Other methods involve the use of chiral auxiliaries or chiral catalysts to achieve the desired stereochemistry.
Wissenschaftliche Forschungsanwendungen
((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c22-20(13-17-7-3-1-4-8-17)21(26)16-25(15-19-11-12-23-24-19)14-18-9-5-2-6-10-18/h1-12,20-21,26H,13-16,22H2,(H,23,24)/t20-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHUYVCXHHEORN-SFTDATJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CN(CC2=CC=CC=C2)CC3=CC=NN3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CN(CC2=CC=CC=C2)CC3=CC=NN3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate](/img/structure/B7429954.png)
![2-(5-cyano-2,4-dioxo-1H-pyrimidin-3-yl)-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B7429957.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)
![3-[2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propyl]-6-nitrothieno[2,3-d]pyrimidin-4-one](/img/structure/B7429966.png)
![3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid](/img/structure/B7429967.png)

![3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid](/img/structure/B7429979.png)
![3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid](/img/structure/B7429985.png)
![(3S,4S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B7429996.png)
![[1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate](/img/structure/B7430000.png)
![N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B7430008.png)

![tert-butyl N-[2-[2-hydroxyethyl-[2-[(3-methoxyspiro[3.3]heptan-1-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B7430022.png)
![N-(2-aminoethyl)-1-[2-oxo-2-(3-pyridin-3-ylpyrrolidin-1-yl)acetyl]piperidine-3-carboxamide](/img/structure/B7430042.png)